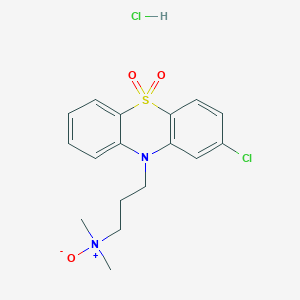

Chlorpromazine Sulfone N-Oxide Hydrochloride (Chlorpromazine N,S,S-Trioxide Hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties and potential therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Chlorpromazine Sulfone N-Oxide Hydrochloride involves the oxidation of chlorpromazine. The process typically includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete oxidation of the sulfur atom to the sulfone and the nitrogen atom to the N-oxide .

Industrial Production Methods

Industrial production of Chlorpromazine Sulfone N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Chlorpromazine Sulfone N-Oxide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation states.

Reduction: Reduction reactions can revert the compound to its original state or intermediate forms.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents and conditions used .

科学的研究の応用

Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a compound that has applications primarily as an impurity standard in pharmaceutical analysis and research .

Pharmaceutical Analysis

- Impurity Standard : Chlorpromazine Sulfone N-Oxide Hydrochloride is mainly used as an impurity standard . This means it serves as a reference compound to detect and quantify the presence of this specific degradation product in chlorpromazine drug formulations .

- Detection of Degradation Products : Studies have shown that chlorpromazine can degrade into compounds like chlorpromazine sulfoxide, chlorpromazine N-oxide, and norchlorpromazine . The sulfone N-oxide derivative is one such degradation product that can form during the drug's production or storage .

- Analytical Method Development : Researchers use Chlorpromazine Sulfone N-Oxide Hydrochloride to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to monitor the purity and stability of chlorpromazine .

- Chromatographic Studies : It is used in chromatographic methods for detecting impurities in chlorpromazine hydrochloride .

Research and Development

- Metabolite Studies : Chlorpromazine has several metabolites, including chlorpromazine sulfoxide and chlorpromazine N-oxide . Monitoring these metabolites is essential to understanding the drug's pharmacokinetics and pharmacodynamics .

- Photocatalytic Activity : Chlorpromazine's degradation products are investigated in photocatalysis research. For example, the photocatalytic conversion of chlorpromazine results in the formation of products with specific mass-to-charge ratio values, indicating degradation pathways involving hydroxyl radicals .

- Understanding Drug Response : Research has correlated chlorpromazine metabolites, including chlorpromazine sulfoxide, with therapeutic response in schizophrenic patients . High levels of chlorpromazine and its 7-hydroxy metabolite correlate with good therapeutic response, while high levels of the sulfoxide metabolite may negatively affect therapeutic response .

- Effects on Lactation and Infants : Studies have examined the presence and effects of chlorpromazine in breast milk and its impact on infants . These studies indirectly relate to the importance of monitoring chlorpromazine and its metabolites to ensure infant safety .

作用機序

The exact mechanism of action of Chlorpromazine Sulfone N-Oxide Hydrochloride is not fully understood. it is believed to act primarily as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, which reduces the activity of dopamine signaling pathways. This action is thought to contribute to its antipsychotic effects .

類似化合物との比較

Similar Compounds

Chlorpromazine: The parent compound, used as an antipsychotic medication.

Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.

Thioridazine: A phenothiazine antipsychotic similar to chlorpromazine but with different side effect profiles.

Uniqueness

Chlorpromazine Sulfone N-Oxide Hydrochloride is unique due to its specific oxidation state and the presence of both sulfone and N-oxide functional groups. These features confer distinct chemical and pharmacological properties, making it valuable for specialized research applications .

生物活性

Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a derivative of the antipsychotic drug chlorpromazine. This compound has garnered interest due to its unique biological activities and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H19ClN2O2S

- Molecular Weight : 350.86 g/mol

The compound is characterized by the presence of a sulfone group and an N-oxide functionality, which are significant for its biological interactions.

Chlorpromazine and its derivatives primarily function as antagonists at various neurotransmitter receptors. The biological activity of Chlorpromazine Sulfone N-Oxide can be attributed to:

- Dopamine Receptors : It acts as an antagonist at D1, D2, D3, and D4 receptors, influencing psychotic symptoms.

- Serotonin Receptors : It interacts with 5-HT1 and 5-HT2 receptors, contributing to anxiolytic and antidepressant effects.

- Histamine Receptors : Its action on H1 receptors leads to sedation and antiemetic effects.

- Cholinergic Receptors : Antagonism at M1/M2 receptors can result in anticholinergic side effects.

Antitumor Properties

Recent studies have indicated that Chlorpromazine derivatives may exhibit antitumor activity. A study demonstrated that Chlorpromazine inhibited tumor cell growth in U-87MG glioma cells through autophagy rather than apoptosis. The compound deregulated cell cycle progression and induced cell death without triggering apoptotic pathways .

Cytotoxicity Studies

Cytotoxicity assessments reveal that Chlorpromazine N-Oxide exhibits lower cytotoxicity in non-cancerous fibroblasts compared to cancer cells, suggesting potential therapeutic applications in oncology . The structure-activity relationship (SAR) indicates that modifications in the chlorpromazine structure can significantly affect its cytotoxic profile.

Metabolism and Bioactivation

Chlorpromazine undergoes extensive metabolism, primarily through cytochrome P450 enzymes. The formation of Chlorpromazine Sulfone N-Oxide occurs via oxidation processes involving flavin monooxygenases (FMO), which are crucial for the bioactivation of this compound .

Key Metabolites

The major metabolites include:

- Chlorpromazine Sulfoxide : A stable metabolite formed during metabolism.

- 7-Hydroxychlorpromazine : Another significant metabolite contributing to the pharmacological profile of chlorpromazine.

Case Studies

- Case Study on Autophagy Induction :

- Cytotoxicity Assessment :

Data Table: Biological Activities of Chlorpromazine Derivatives

特性

分子式 |

C17H20Cl2N2O3S |

|---|---|

分子量 |

403.3 g/mol |

IUPAC名 |

3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C17H19ClN2O3S.ClH/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)24(22,23)17-9-8-13(18)12-15(17)19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |

InChIキー |

WMBCIABXLCLUGN-UHFFFAOYSA-N |

正規SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl)[O-].Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。